6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester
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Overview
Description
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a boronic acid group, a piperidine ring, and a tert-butyldimethylsilyl (TBDMS) protecting group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’smolecular weight is known to be 418.5 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable building block in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are known to be exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The boronic acid pinacol ester moiety is then introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Large-scale reactions would be conducted in reactors equipped with temperature and pressure control systems. The use of continuous flow chemistry could also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: : The TBDMS group can be removed through deprotection reactions using fluoride ions or other suitable reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Deprotection of the TBDMS group can be achieved using tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF).
Major Products Formed
Oxidation: : Formation of borates.
Reduction: : Piperidinol derivatives.
Substitution: : Removal of the TBDMS group to yield the corresponding hydroxyl group.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a versatile intermediate for the synthesis of various boronic acid derivatives, which are valuable in cross-coupling reactions and the construction of complex molecular architectures.
Biology
The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it useful in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine
Boronic acids and their derivatives have shown potential in medicinal chemistry, particularly in the design of enzyme inhibitors and anticancer agents. The ability to modulate biological targets through boronic acid interactions is a promising area of research.
Industry
In the pharmaceutical and agrochemical industries, this compound can be used as a building block for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, contributing to the development of new drugs and pesticides.
Comparison with Similar Compounds
Similar Compounds
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-carboxylic acid
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-aldehyde
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-sulfonic acid
Uniqueness
The uniqueness of 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester lies in its boronic acid group, which offers distinct reactivity and binding properties compared to other functional groups. This makes it particularly valuable in cross-coupling reactions and biological studies involving boronic acid interactions.
Properties
IUPAC Name |
tert-butyl-dimethyl-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]oxysilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39BN2O3Si/c1-20(2,3)29(8,9)26-18-12-14-25(15-13-18)19-11-10-17(16-24-19)23-27-21(4,5)22(6,7)28-23/h10-11,16,18H,12-15H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMATIXILFUHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BN2O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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